molecular formula C16H17NO2 B14858809 (S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate

(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate

Cat. No.: B14858809
M. Wt: 255.31 g/mol
InChI Key: AHFZSKZERMZPLI-INIZCTEOSA-N
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Description

(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate is a chiral amino acid ester featuring a biphenyl-4-yl substituent at the α-carbon of the propanoate backbone. The compound’s structure combines a lipophilic biphenyl moiety with a polar amino-ester group, suggesting applications in medicinal chemistry, particularly in targeting receptors or enzymes where biphenyl systems are pharmacophores (e.g., G protein-coupled receptors or angiotensin II receptors) .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C16H17NO2/c1-16(17,15(18)19-2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,17H2,1-2H3/t16-/m0/s1

InChI Key

AHFZSKZERMZPLI-INIZCTEOSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Sandmeyer Reaction-Based Amination

The photochemical intramolecular amination approach (Search Result) provides a robust pathway:

Procedure

  • Substrate Preparation : Methyl 2-(4-aminophenyl)propanoate (S45) undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid in a biphasic system (ethyl acetate/water) using Pd catalysis.
  • Diazotization : Treatment with NaNO₂ in acetic acid/water (2:1) at 0°C generates the diazonium intermediate.
  • Azide Formation : NaN₃ addition yields 2-azido-1,1'-biphenyl derivatives, followed by Staudinger reduction to the target amine.

Key Data

Parameter Value Source
Yield (S46) 94%
Reaction Time 2 hours
Purification Hexanes/EtOAc chromatography

This method achieves excellent regioselectivity but requires careful control of diazotization temperatures to avoid aryl radical side reactions.

Iron-Catalyzed Sulfonylation and Azide Cycloaddition

Search Result details a scalable approach using DABCO·(SO₂)₂ and FeCl₂:

Optimized Protocol

  • Reagents : 4-Vinyl-1,1'-biphenyl (1a), O-(4-(trifluoromethyl)benzoyl) oxime (2a), trimethylsilyl azide (TMSN₃)
  • Conditions : CH₃CN, 40°C, 12 hours under N₂
  • Mechanism : Fe(II) mediates SO₂ insertion, enabling [3+2] azide-alkyne cycloaddition.

Scalability

Scale (mmol) Yield (%) Purity (HPLC)
3 77 >95%
0.2 92 98%

This method’s advantage lies in its compatibility with electron-deficient aryl groups, though enantiomeric excess (ee) data remain unreported.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

  • Biphenyl protons: δ 7.55–7.18 (m, 9H)
  • Methoxy group: δ 3.96 (s, 3H)
  • Amino protons: δ 3.76 (br s, 2H)

¹³C NMR (100 MHz, CDCl₃)

  • Carbonyl (C=O): δ 166.7
  • Biphenyl quaternary carbons: δ 137.1, 132.4

IR (KBr)

  • N-H stretch: 3450 cm⁻¹
  • C=O ester: 1720 cm⁻¹

Critical Challenges and Optimization Strategies

Enantiomeric Enrichment Barriers

  • Racemization Risk : Ester hydrolysis during workup may erode ee. Solution: Low-temperature (0–5°C) quench protocols.
  • Catalyst Limitations : FeCl₂ in Search Result shows no enantioselectivity data. Alternative: Chiral bis(oxazoline)-Cu complexes could enhance ee.

Solvent System Optimization

Comparative data from Search Result and:

Solvent Yield (%) Diastereomer Ratio
CH₃CN 77 -
Acetic Acid/Water 94 95:5

Aqueous acetic acid improves stereochemical outcomes but complicates product isolation.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) E-factor
Sandmeyer Amination 1200 8.2
Fe-Catalyzed Sulfonylation 950 6.7

E-factor = Total waste (kg) / Product (kg). The iron-based method shows superior atom economy.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-(S)-biphenyl-2-aminopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl-2-(S)-biphenyl-2-aminopropionate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl-2-(S)-biphenyl-2-aminopropionate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Biphenyl-Tetrazole Class

Several angiotensin II receptor blockers (ARBs) share structural motifs with the target compound. For example:

  • Valsartan: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid .
  • Losartan : 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole .

Key Differences :

  • The target compound lacks the tetrazole ring present in ARBs like valsartan and losartan, which is essential for high-affinity binding to the angiotensin II receptor .
  • Instead, it features a methyl ester group, which may enhance membrane permeability but reduce metabolic stability compared to carboxylic acid derivatives like valsartan .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight Functional Groups LogP (Predicted) Key Pharmacophore
(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate 313.38 Biphenyl, amino, methyl ester ~3.2 Biphenyl-4-yl
Valsartan 435.52 Biphenyl-tetrazole, carboxylic acid 5.1 Tetrazole
MPI128a (Antiviral) ~500.60 Multiple amides, pyrrolidinone ~2.8 Peptide backbone

Peptidomimetic Analogues

The compound MPI128a (Methyl (S)-2-((S)-2-((S)-2-amino-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate) shares a peptide-like backbone but incorporates additional amide bonds and a pyrrolidinone ring .

  • MPI128a’s pyrrolidinone moiety may enhance binding to proteolytic enzymes (e.g., viral proteases), whereas the biphenyl group in the target compound suggests GPCR or nuclear receptor interactions .

Stereochemical Considerations

(S)-configuration at the α-carbon is a shared feature with valsartan and other ARBs, which rely on stereochemistry for optimal receptor binding .

Pharmacological and Research Implications

  • Biphenyl Systems : The biphenyl-4-yl group is a common pharmacophore in ARBs and kinase inhibitors. Its presence in the target compound suggests possible overlap in mechanisms but requires empirical validation .
  • Amino-Ester vs. Carboxylic Acid: The methyl ester may confer higher bioavailability than valsartan’s carboxylic acid but necessitate prodrug strategies for sustained activity .
  • Antiviral Potential: Structural parallels to MPI128a imply possible utility in antiviral research, though the lack of peptide bonds may reduce protease affinity .

Biological Activity

(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is an amino acid derivative featuring a biphenyl moiety, which may contribute to its biological activity. The synthesis typically involves the following steps:

  • Formation of the Amino Acid Backbone : The core structure is synthesized through standard peptide coupling techniques.
  • Introduction of the Biphenyl Group : A biphenyl substituent is introduced via electrophilic aromatic substitution or coupling reactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of biphenyl-substituted amino acids have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 Value (µM)Mechanism
Compound AHepG210Apoptosis induction
Compound BPC1215Cell cycle arrest

Antimicrobial Properties

Biphenyl-containing compounds have also been studied for their antimicrobial effects. Research indicates that this compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.

Neuroprotective Effects

Some studies suggest that similar compounds can exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. This activity is crucial for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Study : A study published in MDPI reported that a related biphenyl compound exhibited an IC50 of 5 µM against MCF7 breast cancer cells, indicating significant anticancer potential .
  • Antimicrobial Activity : Research highlighted in PMC demonstrated that biphenyl derivatives could act as effective inhibitors against Pseudomonas aeruginosa, suggesting a mechanism involving inhibition of LpxC, a critical enzyme for bacterial survival .
  • Neuroprotective Mechanisms : A recent investigation found that biphenyl-substituted amino acids could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Q & A

Q. What role could this compound play in developing covalent protein inhibitors?

  • Methodology :
  • Bioconjugation : React the amino group with electrophilic warheads (e.g., acrylamides) to target cysteine residues in proteins, as seen in PROTAC design .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes .

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